molecular formula C12H21N3 B13740292 N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine

N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine

Cat. No.: B13740292
M. Wt: 207.32 g/mol
InChI Key: SJHIAXCQJVFBBK-UHFFFAOYSA-N
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Description

N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine is an organic compound with the molecular formula C12H21N3. It is a diamine derivative featuring a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine typically involves the reaction of 4-pyridinecarboxaldehyde with diethylamine and 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N1,N1-diethyl-3-(piperidin-4-yl)propane-1,3-diamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate biological pathways. The diethylamine moiety can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-diethyl-3-(piperidin-4-yl)propane-1,3-diamine: A reduced form of the compound with a piperidine ring instead of a pyridine ring.

    N1,N1,N4,N4-tetraethyl-1,4-butanediamine: A similar diamine with different alkyl substituents.

    N1,N1-diethyl-3-(pyridin-2-yl)propane-1,3-diamine: A positional isomer with the pyridine nitrogen at a different position.

Uniqueness

N1,N1-diethyl-3-(pyridin-4-yl)propane-1,3-diamine is unique due to its specific structural features, including the pyridine ring and diethylamine groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N',N'-diethyl-1-pyridin-4-ylpropane-1,3-diamine

InChI

InChI=1S/C12H21N3/c1-3-15(4-2)10-7-12(13)11-5-8-14-9-6-11/h5-6,8-9,12H,3-4,7,10,13H2,1-2H3

InChI Key

SJHIAXCQJVFBBK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C1=CC=NC=C1)N

Origin of Product

United States

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